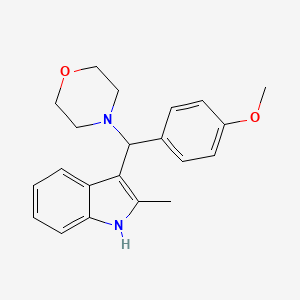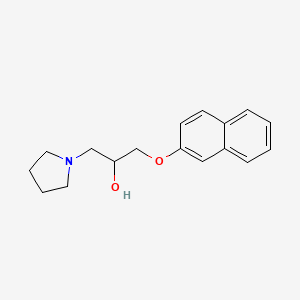![molecular formula C20H14Cl2N6O4 B12160288 N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B12160288.png)
N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~4~-bis[(3E)-5-Chlor-2-oxo-1,2-dihydro-3H-indol-3-yliden]butanedihydrazid ist eine synthetische organische Verbindung, die durch ihre komplexe Struktur gekennzeichnet ist, die Indolderivate und Hydrazid-Verknüpfungen umfasst
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’~1~,N’~4~-bis[(3E)-5-Chlor-2-oxo-1,2-dihydro-3H-indol-3-yliden]butanedihydrazid umfasst typischerweise die folgenden Schritte:
Bildung von Indolderivaten: Der erste Schritt beinhaltet die Synthese von 5-Chlor-2-oxo-1,2-dihydro-3H-indol-3-carbaldehyd. Dies kann durch Chlorierung von Indol-2,3-dion gefolgt von Formylierung erreicht werden.
Kondensationsreaktion: Die Aldehydgruppen der Indolderivate werden dann unter sauren oder basischen Bedingungen mit Butanedihydrazid umgesetzt, um die endgültige Verbindung zu bilden. Die Reaktion wird typischerweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei die Temperatur zwischen 50-70 °C gehalten wird.
Industrielle Produktionsmethoden
Für die Produktion im industriellen Maßstab wird das Verfahren für höhere Ausbeuten und Reinheit optimiert. Dies beinhaltet:
Kontinuierliche Strömungssynthese: Einsatz von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und die Effizienz zu verbessern.
Reinigung: Anwendung von Techniken wie Umkristallisation und Chromatographie, um das Endprodukt zu reinigen.
Chemische Reaktionsanalyse
Reaktionstypen
N’~1~,N’~4~-bis[(3E)-5-Chlor-2-oxo-1,2-dihydro-3H-indol-3-yliden]butanedihydrazid unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Halogensubstitutionsreaktionen können auftreten, insbesondere an der Chlorgruppe, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung, die jeweils potenziell einzigartige Eigenschaften und Anwendungen besitzen.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~4~-bis[(3E)-5-Chlor-2-oxo-1,2-dihydro-3H-indol-3-yliden]butanedihydrazid hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Untersucht auf sein Potenzial als Antikrebsmittel aufgrund seiner Fähigkeit, mit DNA zu interagieren und die Zellproliferation zu hemmen.
Biologische Studien: Wird in Studien zur Erforschung der Enzyminhibition und Proteinbindung eingesetzt.
Materialwissenschaften: Erforscht auf sein Potenzial für die Entwicklung organischer Halbleiter und photovoltaischer Materialien.
Wirkmechanismus
Der Wirkmechanismus von N’~1~,N’~4~-bis[(3E)-5-Chlor-2-oxo-1,2-dihydro-3H-indol-3-yliden]butanedihydrazid umfasst:
DNA-Interaktion: Die Verbindung kann sich in DNA interkalieren, wodurch der Replikationsprozess gestört wird und Zelltod eintritt.
Enzyminhibition: Sie kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, wodurch ihre Aktivität blockiert wird.
Beteiligte Pfade: Die Verbindung beeinflusst Pfade, die mit der Zellzyklusregulation und Apoptose zusammenhängen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the following steps:
Formation of Indole Derivatives: The initial step involves the synthesis of 5-chloro-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. This can be achieved through the chlorination of indole-2,3-dione followed by formylation.
Condensation Reaction: The aldehyde groups of the indole derivatives are then reacted with butanedihydrazide under acidic or basic conditions to form the final compound. The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used in studies exploring enzyme inhibition and protein binding.
Materials Science: Explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of N’~1~,N’~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N’~1~,N’~4~-bis(Indol-3-ylmethylen)butanedihydrazid: Ähnliche Struktur, jedoch ohne den Chlorsubstituenten.
N’~1~,N’~4~-bis(2-Oxoindolin-3-yliden)butanedihydrazid: Enthält Oxoindolin anstelle von Indol.
Einzigartigkeit
N’~1~,N’~4~-bis[(3E)-5-Chlor-2-oxo-1,2-dihydro-3H-indol-3-yliden]butanedihydrazid ist aufgrund des Vorhandenseins des Chlorsubstituenten einzigartig, der seine chemische Reaktivität und biologische Aktivität im Vergleich zu seinen Analoga deutlich verändern kann.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N’~1~,N’~4~-bis[(3E)-5-Chlor-2-oxo-1,2-dihydro-3H-indol-3-yliden]butanedihydrazid, einschließlich seiner Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften
Eigenschaften
Molekularformel |
C20H14Cl2N6O4 |
|---|---|
Molekulargewicht |
473.3 g/mol |
IUPAC-Name |
N,N'-bis[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]butanediamide |
InChI |
InChI=1S/C20H14Cl2N6O4/c21-9-1-3-13-11(7-9)17(19(31)23-13)27-25-15(29)5-6-16(30)26-28-18-12-8-10(22)2-4-14(12)24-20(18)32/h1-4,7-8,23-24,31-32H,5-6H2 |
InChI-Schlüssel |
CHKXIJIGJKWXBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)CCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12160226.png)
![2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B12160228.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)



![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160256.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12160260.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12160295.png)
![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)
